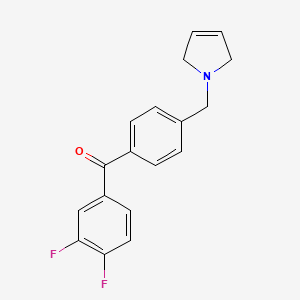

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898764-75-5

Cat. No.: VC2389292

Molecular Formula: C18H15F2NO

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898764-75-5 |

|---|---|

| Molecular Formula | C18H15F2NO |

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H15F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |

| Standard InChI Key | HSNRDJCPVGIRRM-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |

| Canonical SMILES | C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |

Introduction

Structural Features and Chemical Properties

Molecular Structure and Identity

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone consists of a benzophenone core with specialized functional groups. The molecule contains a 3,4-difluorophenyl group and a 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group connected by a carbonyl linkage. Based on structural analogs, the molecular formula is estimated to be C₁₈H₁₅F₂NO with an approximate molecular weight of 299.3 g/mol, similar to the related compound (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone.

The compound features several key structural elements that define its chemical behavior: a central carbonyl bridge connecting two aromatic rings, fluorine substituents at the 3 and 4 positions of one phenyl ring, and a 2,5-dihydropyrrole attached via a methylene bridge at the para position of the other phenyl ring. This arrangement creates a molecule with unique spatial and electronic properties that influence its chemical reactivity and potential biological interactions.

Predicted Physical and Chemical Properties

Based on its molecular structure and comparison with similar compounds, (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone likely possesses the following properties:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility

-

Reactivity centers: Carbonyl group (potential for nucleophilic addition), tertiary amine in the pyrrolyl group (potential for protonation), and the C=C bond in the pyrrole ring (potential for addition reactions)

The fluorine atoms at the 3,4-positions create a unique electronic distribution that would influence the reactivity of the carbonyl group and potentially enhance the compound's metabolic stability if used in biological systems.

Synthesis Methodologies

Alternative Synthetic Strategies

Alternative synthetic strategies might include:

-

Coupling of 3,4-difluorobenzaldehyde with a 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl Grignard reagent followed by oxidation

-

Palladium-catalyzed cross-coupling reactions to form the carbon-carbon bonds between pre-functionalized aromatic components

-

Sequential functionalization starting from a benzophenone core, with selective introduction of fluorine substituents and the pyrrolyl moiety

These synthetic approaches would require careful optimization of reaction conditions to achieve high yields and purity, with particular attention to the selective positioning of the functional groups.

Structural Comparison with Analogs

Related Compounds in the Same Chemical Family

The search results reveal several structurally related compounds that differ in the positioning of substituents or the number of fluorine atoms. This systematic structural variation suggests intentional exploration of structure-activity relationships within this chemical family. Table 1 summarizes the key differences between these analogs:

Table 1: Comparison of Structural Analogs

Structure-Activity Relationship Analysis

The systematic variations in these structures suggest deliberate investigation of how substitution patterns affect the compounds' properties and potential activities. Key structural differences that might influence activity include:

These structural variations provide valuable insights into how minor changes in molecular architecture can potentially lead to significant differences in chemical and biological properties.

Spectroscopic Characterization

Predicted Spectral Properties

Based on its structure, (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would display characteristic spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

-

Aromatic protons from both phenyl rings (approximately 7-8 ppm)

-

A singlet for the methylene linker between the phenyl ring and pyrrolyl group (approximately 4-5 ppm)

-

Signals for the 2,5-dihydropyrrole ring, including allylic and olefinic protons (approximately 5-6 ppm for olefinic, 3-4 ppm for allylic)

The ¹³C NMR would display:

-

A characteristic carbonyl carbon signal (approximately 190-195 ppm)

-

Aromatic carbon signals (120-140 ppm)

-

Carbon signals from the 2,5-dihydropyrrole ring and methylene linker

The ¹⁹F NMR would show two distinct signals for the fluorine atoms at the 3,4-positions, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

Strong carbonyl (C=O) stretching vibration (~1650-1680 cm⁻¹)

-

Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹)

-

C-F stretching vibrations (~1000-1250 cm⁻¹)

-

C-N stretching vibrations from the pyrrolyl group

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at approximately m/z 299 (corresponding to the molecular formula C₁₈H₁₅F₂NO)

-

Fragmentation patterns including loss of the pyrrolyl moiety and cleavage at the carbonyl group

Structural Elucidation Techniques

Complete structural characterization would typically involve:

-

Single crystal X-ray diffraction for definitive three-dimensional structure determination

-

Two-dimensional NMR techniques (COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals

-

High-resolution mass spectrometry for confirmation of molecular formula

Future Research Directions

Unexplored Research Areas

Several aspects of (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone remain to be investigated:

-

Comprehensive biological activity profiling against diverse targets

-

Detailed physical property characterization

-

Crystal structure determination and analysis of solid-state packing

-

Systematic comparison with structural analogs to establish clear structure-activity relationships

-

Exploration of its behavior in complex biological systems

Promising Avenues for Investigation

Future research on this compound could profitably focus on:

-

Medicinal chemistry optimization to enhance potential therapeutic properties

-

Computational studies to understand its interaction with biological targets

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of its photochemical properties for potential applications in materials science

-

Derivatization to create libraries of related compounds with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume